1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-ethylphenyl)-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-ethylphenyl)- is a heterocyclic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a tetrahydroisoindole ring system substituted with a 4-ethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-ethylphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an anhydride with an amine derivative can lead to the formation of the isoindole ring system. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-ethylphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Condensation: It can also undergo condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-ethylphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
When compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-ethylphenyl)- stands out due to its unique substitution pattern and resulting properties. Similar compounds include:
- 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-methylphenyl)-
- 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-phenyl)-
- 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-chlorophenyl)-
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the 4-ethylphenyl group in 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-ethylphenyl)- imparts unique characteristics that distinguish it from its analogs.
Properties
CAS No. |
39985-76-7 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H17NO2/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16(17)19/h7-10H,2-6H2,1H3 |
InChI Key |
ZWCNHEDCLQIKGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)CCCC3 |
Origin of Product |
United States |
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